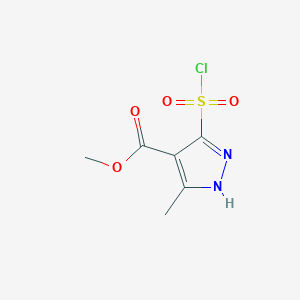

4-(Benzyloxy)-2-ethoxybenzoic acid

Descripción general

Descripción

“4-(Benzyloxy)benzoic acid” is a type of organic compound that belongs to the family of phenols . It’s a substituted benzoic acid that can be prepared by the benzylation of 4-hydroxybenzoic acid with benzyl bromide .

Synthesis Analysis

While specific synthesis methods for “4-(Benzyloxy)-2-ethoxybenzoic acid” are not available, similar compounds like “4-Benzyloxybenzoic acid” can be synthesized through various methods. For instance, one method involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide .Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)benzoic acid” consists of a benzene ring with a benzyloxy (C6H5CH2O) group and a carboxylic acid (CO2H) group attached . The exact structure of “4-(Benzyloxy)-2-ethoxybenzoic acid” would also include an ethoxy (C2H5O) group, but specific details are not available.Aplicaciones Científicas De Investigación

Subheading Thermochemical Analysis of 4-Alkoxybenzoic Acids

The thermochemical properties of 4-alkoxybenzoic acids, which include derivatives similar to 4-(Benzyloxy)-2-ethoxybenzoic acid, were studied, focusing on the enthalpic effects of alkoxy chain introductions at the 4-position of the benzoic acid ring. The standard molar enthalpy of formation for these compounds, including 4-ethoxybenzoic acid, was measured in both crystalline and gaseous states. The research provides valuable data for understanding the structural contributions to the energetics of substituted benzoic acids (Silva et al., 2010).

Chemical Synthesis

Subheading Waste-Free Synthesis of Heterocyclic Compounds

The research explores the rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, highlighting the efficient synthesis of condensed heterocyclic compounds. The methodology demonstrates its potential in organic synthesis, particularly in creating compounds with solid-state fluorescence and antimicrobial properties (Shimizu et al., 2009).

Biochemical Interactions

Subheading Antiangiogenic Properties of Ethoxybenzoyl Derivatives

The compound 2-(2-(2-Ethoxybenzoylamino)-4-chlorophenoxy)-N-(2-ethoxybenzoyl)benzamine has demonstrated potential as an antiangiogenic agent, showing effectiveness in inhibiting blood vessel formation and downregulating VEGF secretion in EAT cells. This property suggests its potential application in medical fields, particularly in treatments aimed at preventing abnormal blood vessel growth (Priya et al., 2007).

Mecanismo De Acción

Target of Action

Benzylic compounds are known to interact with various biological targets, including enzymes and receptors, due to their structural versatility .

Mode of Action

Benzylic compounds often undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and consequently its interaction with its targets.

Biochemical Pathways

Benzylic compounds can participate in various biochemical reactions, including suzuki–miyaura cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Pharmacokinetics

The pharmacokinetics of similar benzylic compounds suggest that they are usually well-absorbed and distributed in the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

The reactions at the benzylic position can result in structural changes to the compound, which can alter its interaction with its targets and potentially lead to various biological effects .

Action Environment

The action of 4-(Benzyloxy)-2-ethoxybenzoic acid can be influenced by various environmental factors. For instance, the stability of benzylic compounds can be affected by factors such as temperature, pH, and the presence of other reactive species . Additionally, the efficacy of the compound can be influenced by the physiological environment, including the presence of other molecules and the pH of the biological milieu .

Propiedades

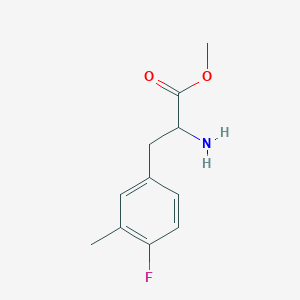

IUPAC Name |

2-ethoxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-2-19-15-10-13(8-9-14(15)16(17)18)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNDMFPJIHXHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-2-ethoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B3098805.png)

![N-[(6-methoxypyridin-3-yl)methyl]acetamide](/img/structure/B3098822.png)

![Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4](/img/structure/B3098868.png)